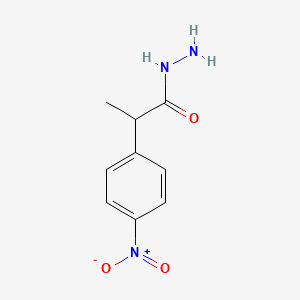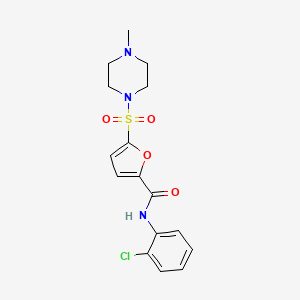
2-(4-Nitrophenyl)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related nitrophenyl compounds involves multi-step reactions, often starting from simple precursors. For instance, 2-nitrophenyl isocyanide is used as a convertible isocyanide to synthesize a fused gamma-lactam beta-lactone bicycle, which is a part of the proteasome inhibitor omuralide . Similarly, 2,2-di(4-nitrophenyl)propane is synthesized and its crystal structure is determined, indicating the potential for synthesizing complex structures from nitrophenyl precursors . The synthesis of 2,2-bis(4-hydroxy-3-nitrophenyl)-propane from bisphenol A through nitration is another example of the versatility of nitrophenyl compounds in chemical synthesis .
Molecular Structure Analysis
The molecular structure of nitrophenyl compounds is characterized by the presence of nitro groups attached to a phenyl ring, which can significantly influence the electronic and steric properties of the molecule. The crystal structure of 2-nitro-N-(4-nitrophenyl)benzamide reveals an orthorhombic space group with specific dihedral angles between aromatic rings and orientations of nitro groups . This suggests that the molecular structure of "2-(4-Nitrophenyl)propanehydrazide" would also be influenced by the nitro and phenyl groups, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Nitrophenyl compounds participate in various chemical reactions, including cycloaddition reactions , photochemical reactions , and reactions involving nucleophilic attacks . The photochemistry of 4-(2-nitrophenyl)-1,4-dihydropyridines, for example, involves electron transfer and the formation of an intermediate zwitterion . These reactions highlight the reactivity of the nitro group and its ability to participate in electron transfer processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenyl compounds are influenced by their molecular structure. The presence of nitro groups can lead to the formation of intramolecular hydrogen bonds, as seen in the crystal structure of 2-nitro-N-(4-nitrophenyl)benzamide . Additionally, the nitro group's electron-withdrawing nature can affect the compound's acidity, reactivity, and overall stability. The intermolecular π–π stacking and short contacts observed in the crystal structures of diarylpropanes suggest that "this compound" may also exhibit similar interactions .
Applications De Recherche Scientifique
Optical Nonlinearity and Device Applications
- Third-Order Optical Nonlinearity : Research on propane hydrazides, including 2-(4-Nitrophenyl)propanehydrazide, has shown promising third-order nonlinear optical properties. These properties are critical for applications in optical devices like optical limiters and optical switches. One study found that certain propane hydrazides exhibit two-photon absorption at specific wavelengths, indicating potential for optical device applications (Naseema et al., 2012).
Crystal Structure Analysis
- Crystal Structure Characterization : The crystal structure of this compound has been investigated, contributing to a deeper understanding of its physical properties. Such studies are crucial in materials science for designing and synthesizing new compounds with desired characteristics (Sharma et al., 2014).
Environmental Applications
- Reduction of Nitrophenol Compounds : Compounds like this compound play a role in the reduction of nitrophenol compounds, which are common pollutants. Research in this area focuses on developing novel methods for eliminating these toxic contaminants from water sources (Chen et al., 2020).
Corrosion Inhibition
- Copper Alloy Corrosion Inhibition : Compounds related to this compound have been studied for their effectiveness as corrosion inhibitors. For example, yttrium 3-(4-nitrophenyl)-2-propenoate has shown potential in protecting copper alloys from corrosion in chloride solutions (Nam et al., 2016).
Orientations Futures
The future research directions for 2-(4-Nitrophenyl)propanehydrazide and related compounds could involve further exploration of their synthetic utility for the construction of diverse bioactive heterocyclic scaffolds . Additionally, the catalytic reduction of 4-nitrophenol by nanostructured materials could be further explored .
Mécanisme D'action
Target of Action
Similar compounds such as 2,4-dinitrophenylhydrazine are known to interact with enzymes like pentaerythritol tetranitrate reductase .
Mode of Action
It’s worth noting that benzylic halides, which are structurally similar to 2-(4-nitrophenyl)propanehydrazide, typically react via an sn1 or sn2 pathway, depending on the degree of substitution at the benzylic position .
Biochemical Pathways
Related compounds such as 2-chloro-4-nitrophenol are known to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria .
Pharmacokinetics
A study on p-nitrophenyl hydrazones, a similar class of compounds, suggests that they have good absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the bioavailability of the compound, making it potentially effective for its intended use.
Result of Action
Similar compounds such as 2,4-dinitrophenylhydrazine are known to form a precipitate when they react with aldehydes or ketones . This reaction is used as a test for the presence of the carbonyl group in aldehydes and ketones.
Propriétés
IUPAC Name |
2-(4-nitrophenyl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-6(9(13)11-10)7-2-4-8(5-3-7)12(14)15/h2-6H,10H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMBVKTUYHFGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2507407.png)



![diethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2507411.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-hydroxy-4-methylpentanoic acid](/img/structure/B2507414.png)
![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507416.png)

![6-(5-Bromofuran-2-yl)-3-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2507419.png)
![N-benzyl-N-(cyanomethyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2507421.png)
![5-chloro-2-(methylsulfanyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}pyrimidine-4-carboxamide](/img/structure/B2507425.png)
![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B2507427.png)
![4-{2-Cyano-2-[(2-hydroxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B2507428.png)
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2507429.png)